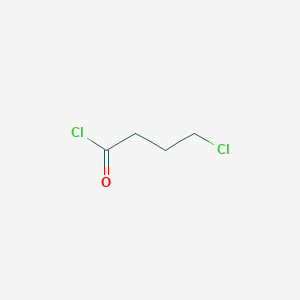

4-Chlorobutyryl chloride

概述

描述

4-Chlorobutyryl chloride: is an organic compound with the molecular formula C4H6Cl2O . It is a colorless to yellowish liquid with a pungent odor. This compound is known for its reactivity, particularly in the presence of water, where it hydrolyzes to form hydrochloric acid and 4-chlorobutyric acid . It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions:

Gamma-Butyrolactone and Thionyl Chloride Method: One common method involves reacting gamma-butyrolactone with thionyl chloride in the presence of a catalyst such as boron trichloride in dichloromethane.

Gamma-Butyrolactone and Bis(Trichloromethyl) Carbonate Method: Another method involves the chlorination of gamma-butyrolactone using bis(trichloromethyl) carbonate in the presence of an organic amine catalyst at temperatures ranging from 50-180°C.

Industrial Production Methods: The industrial production of 4-chlorobutyryl chloride typically follows the gamma-butyrolactone and thionyl chloride method due to its high yield and purity. The process involves the use of large-scale reactors and distillation units to ensure the efficient separation and purification of the product .

化学反应分析

Types of Reactions:

Substitution Reactions: 4-Chlorobutyryl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chlorobutyric acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Bases: Pyridine, triethylamine.

Solvents: Dichloromethane, diethyl ether.

Major Products:

4-Chlorobutyric Acid: Formed through hydrolysis.

Various Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

科学研究应用

Pharmaceutical Applications

4-Chlorobutyryl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of:

- Antipsychotic Drugs : It is utilized in synthesizing trifluperidol and related compounds, which are important for treating schizophrenia and other mental disorders.

- Antibacterial Agents : The compound is a precursor to ciprofloxacin, a widely used antibiotic effective against a range of bacterial infections .

- Other Pharmaceuticals : It also plays a role in synthesizing cholinergic drugs like carpronium chloride, antihistamines such as hydroxyebastine, and antidepressants like vilazodone .

Agrochemical Applications

In the agrochemical sector, this compound is employed in the synthesis of various pesticides and herbicides. It acts as an intermediate for:

- Isoxaflutole : A herbicide used to control weeds in crops.

- Isoxachlorotole : Another herbicide that helps in managing weed resistance .

Industrial Applications

This compound is also valuable in the production of specialty chemicals. Its applications include:

- Synthesis of Specialty Chemicals : It is used to create various esters, amides, and thioesters through nucleophilic substitution reactions.

- Textile Industry : The compound enhances peroxide bleaching processes, improving fabric whiteness and water absorbency .

Data Table: Synthesis Yields of this compound

Case Studies

-

Synthesis of Trifluperidol :

A detailed study demonstrated that this compound could be effectively utilized to synthesize trifluperidol through a series of acylation reactions. This process highlighted the compound's role as a versatile building block in pharmaceutical chemistry. -

Production of Isoxaflutole :

Research indicates that using this compound as an intermediate significantly improves the synthesis efficiency of isoxaflutole, showcasing its importance in developing effective agrochemicals. -

Environmental Impact Assessment :

Studies have assessed the environmental implications of using this compound in pesticide formulations, focusing on its degradation products and potential toxicity to non-target organisms.

作用机制

The mechanism of action of 4-chlorobutyryl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form amides, esters, and thioesters. This reactivity is due to the presence of the acyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

相似化合物的比较

- 4-Chlorobutanoic Acid Chloride

- 4-Chlorobutyric Acid Chloride

- Gamma-Chlorobutyryl Chloride

Comparison: 4-Chlorobutyryl chloride is unique due to its specific reactivity and the types of products it forms. Compared to other acyl chlorides, it is more reactive due to the presence of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals where high reactivity is required .

生物活性

4-Chlorobutyryl chloride (4-CBCl), a chemical compound with the formula C₄H₆Cl₂O, is recognized for its significance in organic synthesis, particularly in the pharmaceutical and pesticide industries. Its biological activity has garnered attention due to its role as an intermediate in the synthesis of various bioactive compounds, including antipsychotic medications and antibacterial agents. This article explores the biological activity of this compound, highlighting its toxicological effects, applications in drug synthesis, and relevant case studies.

- Chemical Formula : C₄H₆Cl₂O

- Molecular Weight : 135.00 g/mol

- Structure : Contains a chlorobutyl group which is reactive in various chemical syntheses.

Applications in Pharmaceuticals

This compound serves as a critical intermediate in the synthesis of several pharmaceutical compounds:

- Antipsychotic Drugs : Used in the production of trifluperidol and related compounds.

- Antibacterial Agents : Integral to the synthesis of ciprofloxacin and other quinolone antibiotics.

- Pesticides : Involved in creating isoxaflutole and isoxachlorotole, which are used for agricultural purposes .

Toxicological Evaluations

The biological activity of this compound extends to its toxicological profile. Various studies have been conducted to assess its inhalation toxicity and systemic effects:

Inhalation Toxicity Studies

-

Acute Toxicity :

- In a study involving Wistar rats exposed to high concentrations (510, 650, and 870 mg/m³) for 4 hours, significant signs of toxicity were observed. Symptoms included labored breathing, piloerection, and weight loss. Notably, 8 out of 10 rats exposed to the highest concentration died or had to be euthanized due to severe distress .

-

Subacute Toxicity :

- A four-week inhalation study revealed concentration-dependent effects at levels of 2, 12, and 60 mg/m³. Observations included impaired breathing, increased red blood cell counts, and weight loss. Histopathological examinations indicated epithelial hyperplasia and inflammatory changes in the respiratory tract .

- Concentration-Dependent Effects :

Occupational Exposure Incident

A notable case involved an occupational poisoning incident due to a leak of chloroacetyl chloride, closely related to this compound. Workers exposed to the chemical exhibited severe neurological damage and respiratory failure, underscoring the hazardous nature of chlorinated compounds in industrial settings .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Pharmaceutical Synthesis | Key intermediate for antipsychotic drugs and antibacterial agents |

| Toxicological Effects | Inhalation toxicity leading to respiratory distress and potential lethality at high concentrations |

| Occupational Hazards | Significant risks associated with exposure during industrial processes |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-chlorobutyryl chloride in laboratory settings?

- The most common method involves the chlorination of γ-butyrolactone. In this process, γ-butyrolactone is stirred with zinc chloride at 55–60°C for 1 hour, followed by the slow addition of thionyl chloride at 60°C. The reaction mixture is heated to 80°C over 5–6 hours, left to stand overnight, and then distilled under normal pressure to yield this compound . Alternative routes include using 4-chlorobutyric acid with thionyl chloride or phosphorus trichloride, though these may require stringent temperature control to minimize side reactions.

Q. What physicochemical properties of this compound are critical for experimental design?

- Key properties include:

- Boiling Point : 173–174°C (lit.) .

- Density : 1.26 g/mL at 25°C .

- Reactivity : High reactivity as an acyl chloride, hydrolyzing readily in water to form 4-chlorobutyric acid and HCl .

- Solubility : Miscible with organic solvents like ether and dichloromethane but reacts violently with protic solvents (e.g., water, alcohols) . These properties dictate storage conditions (anhydrous environments) and reaction setups (use of dry solvents and inert atmospheres).

Q. What safety precautions are necessary when handling this compound?

- Due to its corrosive nature and release of toxic HCl vapor, experiments must be conducted under a fume hood. Personal protective equipment (PPE) such as chemical-resistant gloves, goggles, and lab coats are mandatory. Spills should be neutralized with sodium bicarbonate or inert adsorbents . Storage requires airtight containers in cool, dry conditions away from moisture and bases .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in nucleophilic acyl substitutions?

- Optimization strategies include:

- Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to stabilize the acyl chloride intermediate and minimize hydrolysis .

- Temperature Control : Maintain temperatures below 0°C for reactions with sensitive nucleophiles (e.g., amines) to reduce side reactions like over-acylation .

- Catalysts : Lewis acids (e.g., ZnCl₂) can enhance electrophilicity in Friedel-Crafts acylations .

- Example: In synthesizing Levetiracetam, this compound reacts with (S)-2-aminobutanamide hydrochloride under basic conditions, requiring precise stoichiometry and pH control to avoid racemization .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure (e.g., δ ~2.6 ppm for CH₂Cl and δ ~180 ppm for the carbonyl carbon) .

- GC-MS : Used to assess purity and detect volatile byproducts .

- Titration : Quantify active chloride content via argentometric titration to verify reactivity .

- FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) confirm functional groups .

Q. How does this compound participate in multi-step syntheses of bioactive compounds?

- In drug synthesis, it serves as an acylating agent in key steps:

- Hyponatremia Drug : Used in Friedel-Crafts acylation with p-chloroaniline, followed by nitro reduction and amide formation .

- Antispasmodic Agents : Reacts with veratric acid and ethylamine in reductive amination pathways .

Q. How can researchers address stability issues during storage or reaction of this compound?

- Storage : Use molecular sieves or desiccants to maintain anhydrous conditions. Argon or nitrogen blankets prevent oxidation .

- In-situ Generation : For highly moisture-sensitive reactions, generate this compound from 4-chlorobutyric acid and oxalyl chloride immediately before use .

- Stability Monitoring : Periodic FT-IR or Karl Fischer titration can detect hydrolysis or moisture ingress .

Q. Methodological Considerations

- Contradiction Analysis : While boiling points (173–174°C) are consistent across sources , minor variations in density (1.23–1.26 g/mL) may arise from impurities or measurement techniques. Always cross-validate with freshly distilled batches .

- Troubleshooting : If acylation yields are low, check for residual moisture in solvents or substrates. Pre-drying reagents over molecular sieves or using activators like DMAP can improve efficiency .

属性

IUPAC Name |

4-chlorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c5-3-1-2-4(6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIIZULDSLKBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052114 | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light gold liquid; [MSDSonline] | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

173.5 °C | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.258 | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.32 [mmHg], 1.32 mm Hg at 25 °C at 25 °C /Estimated/ | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4635-59-0 | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4635-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004635590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl chloride, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3663U0VKRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。